methyl 2-(3-bromopropyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-bromopropyl)benzoate is an organic compound with the molecular formula C11H13BrO2. It belongs to the class of benzoates and is characterized by the presence of a bromopropyl group attached to the benzoate moiety. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-bromopropyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-(3-bromopropyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromopropyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The benzoate moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of 2-(3-bromopropyl)benzyl alcohol.
Oxidation: Formation of 2-(3-bromopropyl)benzoic acid and other oxidized derivatives
Scientific Research Applications
Methyl 2-(3-bromopropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromopropyl)benzoate involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the bromopropyl group acts as a leaving group, making the compound susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of different products. The benzoate moiety can participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Methyl 2-(3-bromopropyl)benzoate can be compared with other similar compounds such as:
Methyl 2-(3-chloropropyl)benzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(3-iodopropyl)benzoate: Contains an iodine atom, which can lead to different reactivity and applications.
Methyl 2-(3-fluoropropyl)benzoate: Fluorine substitution can significantly alter the compound’s properties and reactivity.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
165803-48-5 |
---|---|
Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.